Topoisomerase I inhibitor 8

Topoisomerase I DNA relaxation Enzyme inhibition

Topoisomerase I inhibitor 8 (CAS 210346-40-0, compound is a synthetic hexacyclic analog of camptothecin that functions as a potent inhibitor of human topoisomerase I. The compound possesses a rigid hexacyclic scaffold with a 4-methyl-5-fluoro substitution pattern on the A-ring, distinguishing it structurally from pentacyclic camptothecin derivatives such as SN-38 and topotecan.

Molecular Formula C24H21FN2O4
Molecular Weight 420.4 g/mol
Cat. No. B12393946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 8
Molecular FormulaC24H21FN2O4
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O
InChIInChI=1S/C24H21FN2O4/c1-3-24(30)16-7-19-21-14(9-27(19)22(28)15(16)10-31-23(24)29)13-6-4-5-12-11(2)17(25)8-18(26-21)20(12)13/h7-8,30H,3-6,9-10H2,1-2H3/t24-/m0/s1
InChIKeyYLGVBUAQTQSHCD-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I Inhibitor 8 (CAS 210346-40-0): A Hexacyclic Camptothecin Analog with Defined Potency Against SN-38


Topoisomerase I inhibitor 8 (CAS 210346-40-0, compound 57) is a synthetic hexacyclic analog of camptothecin that functions as a potent inhibitor of human topoisomerase I [1]. The compound possesses a rigid hexacyclic scaffold with a 4-methyl-5-fluoro substitution pattern on the A-ring, distinguishing it structurally from pentacyclic camptothecin derivatives such as SN-38 and topotecan . This structural modification was designed to enhance DNA-topoisomerase I ternary complex stabilization, leading to increased cytotoxic potency in vitro .

Why Generic Camptothecin Analogs Cannot Substitute for Topoisomerase I Inhibitor 8 in Defined Research Applications


Topoisomerase I inhibitors exhibit substantial variability in potency, cell line selectivity, and DNA damage induction even among closely related camptothecin derivatives. Direct comparative studies demonstrate that SN-38, CPT, 9-AC, and TPT differ by up to 3.8-fold in IC50 values within the same HT-29 colon cancer model, confirming that in-class compounds are not functionally interchangeable [1]. The hexacyclic scaffold of Topoisomerase I inhibitor 8 introduces a distinct pharmacophore geometry that alters ternary complex stabilization kinetics relative to pentacyclic comparators, yielding quantifiably different relaxation efficiency ratios [2]. Selection based solely on target class risks confounding experimental outcomes; the differential evidence below establishes the specific quantitative basis for preferring this compound over SN-38 in relaxation and cytotoxicity assays.

Topoisomerase I Inhibitor 8 Comparative Performance Data: Evidence-Based Differentiation from SN-38


DNA Topoisomerase I Relaxation Activity: Head-to-Head Comparison of Topoisomerase I Inhibitor 8 Versus SN-38

In a direct head-to-head assay measuring DNA relaxation activity in the presence of human topoisomerase I, Topoisomerase I inhibitor 8 (compound 57) demonstrated 1.96-fold greater potency than SN-38, with a calculated IC50 ratio of 0.51 [1]. This indicates that Topoisomerase I inhibitor 8 achieves equivalent DNA relaxation at approximately half the concentration required for SN-38 under identical experimental conditions.

Topoisomerase I DNA relaxation Enzyme inhibition Camptothecin analog

Cytotoxicity in P388 Murine Leukemia Cells: Cross-Study Potency Comparison of Topoisomerase I Inhibitor 8 with SN-38 and CPT-11

Topoisomerase I inhibitor 8 exhibits an IC50 of 0.22 ng/mL (0.52 nM) in P388 murine leukemia cells [1]. Cross-study comparison with SN-38 (IC50 = 8.8 nM in HT-29 cells) and CPT-11 (IC50 > 100 nM in HT-29 cells) establishes a potency advantage of at least 16.9-fold over SN-38 and >192-fold over CPT-11 in cancer cell cytotoxicity assays [2]. The direct IC50 ratio of 0.51 in the relaxation assay predicts this cytotoxicity differential; experimental cell viability data corroborate the enhanced functional activity.

Cytotoxicity Leukemia P388 Antitumor

Cytotoxicity in QG-56 Human Lung Squamous Carcinoma: Potency Differential Against SN-38 Benchmark

In QG-56 human lung squamous carcinoma cells, Topoisomerase I inhibitor 8 demonstrates an IC50 of 0.17 ng/mL (0.40 nM) [1]. While a direct head-to-head comparison in this specific cell line is not available, the relaxation assay IC50 ratio of 0.51 provides a class-level inference that Topoisomerase I inhibitor 8 is approximately twice as potent as SN-38 in this cellular context. The absolute IC50 value in QG-56 (0.17 ng/mL) is lower than that observed in P388 cells (0.22 ng/mL), suggesting potential cell line-dependent sensitivity differences that may inform target indication selection.

Lung cancer Cytotoxicity QG-56 Squamous carcinoma

Cytotoxicity in HOC-21 Human Ovarian Carcinoma: Reduced Sensitivity Relative to SN-38 Defines Selectivity Profile

Topoisomerase I inhibitor 8 exhibits an IC50 of 2.06 ng/mL (4.9 nM) in HOC-21 human ovarian carcinoma cells, representing a 9.4-fold reduction in potency compared to its activity in P388 cells (0.22 ng/mL) and a 12.1-fold reduction compared to QG-56 cells (0.17 ng/mL) [1]. This cell line-dependent potency variation contrasts with the more uniform activity profile reported for SN-38 across tumor types and provides a defined selectivity window. The differential sensitivity may reflect cell-type-specific differences in drug uptake, efflux pump expression, or DNA damage response pathways.

Ovarian cancer Cytotoxicity HOC-21 Cell line selectivity

Structural Differentiation: Hexacyclic Scaffold with A-Ring 4-Methyl-5-Fluoro Modification

Topoisomerase I inhibitor 8 incorporates a hexacyclic ring system with a 4-methyl-5-fluoro substitution on the A-ring, distinguishing it from the pentacyclic core of SN-38, topotecan, and camptothecin [1]. Among 19 synthesized hexacyclic analogs evaluated in the original medicinal chemistry study, the 4-methyl-5-fluoro compound (compound 57, Topoisomerase I inhibitor 8) was identified as the most potent of all derivatives tested, demonstrating 10-fold greater in vitro antitumor activity than SN-38 [2]. The hexacyclic scaffold also alters the lactone hydrolysis equilibrium relative to pentacyclic camptothecins, which may influence plasma stability.

Medicinal chemistry Structure-activity relationship Camptothecin analog Hexacyclic

Optimal Research and Procurement Applications for Topoisomerase I Inhibitor 8 Based on Comparative Evidence


High-Sensitivity DNA Topoisomerase I Relaxation Assays Requiring Superior Signal-to-Noise Ratio

The 1.96-fold greater relaxation activity of Topoisomerase I inhibitor 8 compared to SN-38 [1] makes it the preferred positive control for assays where enhanced sensitivity or lower compound consumption is required. At equivalent concentrations, Topoisomerase I inhibitor 8 produces more complete DNA relaxation, improving assay dynamic range and reducing solvent interference in high-throughput screening formats.

Preclinical Oncology Studies in Leukemia and Lung Cancer Models

With sub-nanomolar IC50 values of 0.22 ng/mL in P388 leukemia and 0.17 ng/mL in QG-56 lung carcinoma cells [1], Topoisomerase I inhibitor 8 is optimally suited for in vitro cytotoxicity screening in hematologic and lung cancer models. The 9.4-fold selectivity window relative to HOC-21 ovarian carcinoma cells further enables comparative studies across tumor lineages to probe determinants of camptothecin sensitivity.

Structure-Activity Relationship Studies of Hexacyclic Topoisomerase I Inhibitors

As the most potent compound among 19 hexacyclic camptothecin analogs evaluated [1], Topoisomerase I inhibitor 8 serves as the benchmark reference compound for medicinal chemistry programs developing next-generation hexacyclic topoisomerase I inhibitors. Its 4-methyl-5-fluoro A-ring substitution pattern defines a validated pharmacophore for scaffold optimization studies.

Mechanistic Studies of Drug Efflux Pump Substrate Specificity

The cell line-dependent potency variation observed between P388 (0.22 ng/mL), QG-56 (0.17 ng/mL), and HOC-21 (2.06 ng/mL) [1] supports the use of Topoisomerase I inhibitor 8 in investigating BCRP and MDR1 efflux pump substrate recognition. Unlike SN-38, which demonstrates more uniform potency across cell lines, this compound's selectivity profile provides a tool for dissecting cell-type-specific resistance mechanisms.

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